

N-Methyllucine chemical properties and structure

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Compound of Interest

Compound Name: *N-Methyllucine*

Cat. No.: *B555345*

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An In-depth Technical Guide to the Core Chemical Properties and Structure of **N-Methyllucine**

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and structure of **N-Methyllucine** is paramount for its application in peptide synthesis and drug design. This guide provides a detailed overview of its core characteristics, supported by experimental data and protocols.

Chemical Structure

N-Methyllucine is an amino acid derivative of leucine where one of the hydrogen atoms of the amino group is substituted with a methyl group.^[1] This modification has significant implications for its chemical behavior and its incorporation into peptides. The structure of **N-Methyllucine** includes a chiral center at the alpha-carbon, leading to the existence of stereoisomers.

The common forms of **N-Methyllucine** are:

- **L-N-Methyllucine:** The (S)-enantiomer.^{[2][3]}
- **D-N-Methyllucine:** The (R)-enantiomer.^[4]
- **DL-N-Methyllucine:** A racemic mixture of the L and D isomers.^[5]

The IUPAC name for the L-isomer is (2S)-4-methyl-2-(methylamino)pentanoic acid.

Chemical Properties

The physicochemical properties of **N-Methyllleucine** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₅ NO ₂	
Molecular Weight	145.20 g/mol	
	181.66 g/mol (hydrochloride salt)	
Melting Point	159-163 °C (hydrochloride salt)	
Solubility	Predicted water solubility: 35.0 mg/mL. The hydrochloride salt is soluble in water.	
	N-Acetyl-N-methyl-L-leucine is soluble in DMSO (35 mg/mL) and Ethanol (35 mg/mL).	
pKa (Predicted)	Strongest Acidic: 2.42	
	Strongest Basic: 10.58	
Appearance	White to off-white powder. Colorless to white powder.	

Experimental Protocols

Synthesis of N-Methyllleucine

A general method for the N-methylation of N-protected amino acids involves the use of sodium hydride and methyl iodide. The following is a representative protocol for the synthesis of **N-Methyllleucine** from a protected leucine precursor.

General Methylation Procedure:

- Dissolve the N-benzyloxycarbonylamino acid (or another suitably protected leucine) (10 mmol) and methyl iodide (5 ml; 80 mmol) in tetrahydrofuran (THF) (30 ml).
- Cool the solution to 0 °C in a flask protected from moisture.
- Cautiously add sodium hydride dispersion (1.32 g; 30 mmol).
- The reaction mixture is then processed to yield the N-methylated product. Subsequent deprotection steps will yield **N-Methyllleucine**.

Analysis of N-Methylamino Acids

The identification and quantification of N-methylamino acids like **N-Methyllleucine** can be performed using various analytical techniques.

Protocol 1: N-Terminal Amino Acid Identification using Dansyl Chloride

This protocol is a general method for identifying the N-terminal amino acid of a peptide, which can be adapted for the analysis of **N-Methyllleucine** if it is at the N-terminus.

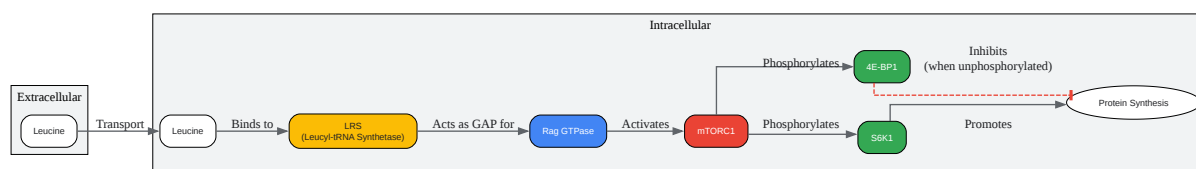
- **Dansylation:** Dissolve the peptide sample in 20 µL of 0.2 M sodium bicarbonate buffer. Add 20 µL of a dansyl chloride solution in acetone. Incubate in the dark at 37°C for 1-2 hours.
- **Hydrolysis:** Evaporate the solvent under vacuum. Add 50-100 µL of 6 M HCl and hydrolyze at 110°C for 16-24 hours.
- **Analysis:** After hydrolysis, the sample is dried and redissolved. The fluorescently labeled N-terminal amino acid can then be identified by HPLC or two-dimensional thin-layer chromatography (TLC) by comparing its retention time or migration with that of a standard.

Protocol 2: Analysis by Amino Acid Analyzer and Gas-Liquid Chromatography

N-methylamino acids can be analyzed using an automatic amino acid analyzer with a ninhydrin developing method or by gas-liquid chromatography, though some limitations may exist. Specific conditions for the separation and detection would need to be optimized for **N-Methyllleucine**.

Signaling Pathway

Leucine, the parent amino acid of **N-Methylleucine**, is a key regulator of the mTORC1 signaling pathway, which is a central controller of cell growth and protein synthesis. Leucyl-tRNA synthetase (LRS) has been identified as an intracellular leucine sensor that activates the mTORC1 pathway. While the direct role of **N-Methylleucine** in this pathway is a subject for further research, understanding the pathway of its parent compound is crucial.



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